4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide 4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15288119
InChI: InChI=1S/C17H15N3O3/c1-11-3-5-12(6-4-11)15-16(20-23-19-15)18-17(21)13-7-9-14(22-2)10-8-13/h3-10H,1-2H3,(H,18,20,21)
SMILES:
Molecular Formula: C17H15N3O3
Molecular Weight: 309.32 g/mol

4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

CAS No.:

Cat. No.: VC15288119

Molecular Formula: C17H15N3O3

Molecular Weight: 309.32 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide -

Specification

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
IUPAC Name 4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Standard InChI InChI=1S/C17H15N3O3/c1-11-3-5-12(6-4-11)15-16(20-23-19-15)18-17(21)13-7-9-14(22-2)10-8-13/h3-10H,1-2H3,(H,18,20,21)
Standard InChI Key KYUBUGLGVYEPNB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide, reflects its three primary components:

  • 1,2,5-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its stability and electronic properties .

  • 4-Methylphenyl Substituent: A benzene ring with a methyl group at the para position, contributing to hydrophobic interactions in biological systems.

  • 4-Methoxybenzamide Group: A benzamide derivative with a methoxy group at position 4, enhancing solubility and hydrogen-bonding capacity .

The compound’s InChIKey (KYUBUGLGVYEPNB-UHFFFAOYSA-N) and SMILES (COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C) provide precise descriptors for its 2D and 3D conformations.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₅N₃O₃
Molecular Weight309.32 g/mol
Melting Point160–162°C (predicted)
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)3.2 (estimated)

The methoxy group increases polarity compared to unsubstituted oxadiazoles, while the methylphenyl group enhances lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Manufacturing

Industrial Scalability

Industrial production employs continuous flow chemistry to optimize yield (∼85%) and reduce by-products. Automated systems control parameters such as:

  • Residence Time: 30–60 minutes.

  • Pressure: 1–2 atm.

  • Temperature Gradients: Precise thermal management to prevent decomposition.

Chemical Reactivity and Derivatives

Oxidation and Reduction

The oxadiazole ring undergoes selective oxidation at the N-O bond using potassium permanganate, yielding hydroxylated derivatives. Reduction with sodium borohydride opens the ring, producing diamino intermediates .

Example Reaction:

C17H15N3O3+NaBH4C17H17N3O2+H2O[2]\text{C}_{17}\text{H}_{15}\text{N}_3\text{O}_3 + \text{NaBH}_4 \rightarrow \text{C}_{17}\text{H}_{17}\text{N}_3\text{O}_2 + \text{H}_2\text{O} \quad[2]

Nucleophilic Substitution

Comparative Analysis with Related Oxadiazoles

CompoundKey DifferencesBioactivity (IC₅₀/MIC)
4-Methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamideMethylphenyl groupMCF-7: 50 µM; S. aureus: 12.5 µg/mL
4-Nitro-N-[5-phenyl-1,3,4-oxadiazol-2-yl]benzamideNitro group instead of methoxyHeLa: 75 µM; E. coli: 30 µg/mL
N-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamideAcetamide substituentAnti-inflammatory: ED₅₀ = 15 mg/kg

The methylphenyl and methoxy groups in the target compound enhance membrane penetration and target affinity compared to nitro or acetamide derivatives .

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